3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride
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Overview
Description
The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride” likely contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two amino groups (-NH2), one of which is attached to a methylene group (-CH2-) .
Molecular Structure Analysis
The molecular structure of this compound would be based on the triazine ring, with the various functional groups attached at the 3 and 6 positions. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
Triazines are known to participate in a variety of chemical reactions, particularly those involving nucleophilic substitution. The presence of the amino groups could also allow for reactions such as acylation or alkylation .Scientific Research Applications
Asymmetric Induction in Chemical Reactions : 3-Aryl-1,2,4-triazin-5(4H)-ones, including compounds similar to "3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride", have been used in reactions with C-nucleophiles. These reactions, in the presence of N-protected amino acids, lead to high diastereomeric excess, demonstrating the potential for asymmetric induction in organic synthesis (Egorov et al., 2006).
Antiviral Properties : Certain 1,2,4-triazine derivatives have shown cytotoxic and antiviral actions against viruses like the vaccinia virus. This suggests potential applications in developing antiviral agents (Rusinov et al., 2012).
Facile Synthesis of Novel Derivatives : 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one, a compound similar to the one , has been used as a building block for synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives. This highlights the versatility of such compounds in synthesizing a variety of heterocyclic compounds (Vahedi et al., 2010).
Biological Activity of Derivatives : Derivatives of 1,2,4-triazinones, like 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, have been synthesized and shown to possess antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Holla et al., 1998).
Herbicide Research : A triazine derivative, structurally analogous to "3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride", was found to inhibit the cell-wall lignification process catalysed by peroxidase from lupin, indicating potential use in herbicide research (Muñoz et al., 1990).
Synthesis of Novel Fluorine Substituted α-Aminophosphonic Acids : Fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety have been synthesized. These novel compounds have demonstrated promising antioxidant activities, suggesting applications in medicinal chemistry (Makki et al., 2018).
Larvicidal and Antimicrobial Activities : Novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their antimicrobial properties and mosquito larvicidal activity. This indicates potential applications in pest control and as antimicrobial agents (Kumara et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h1,5H2,(H3,6,7,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJUKKCZXYUJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(NC1=O)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride |
Citations
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